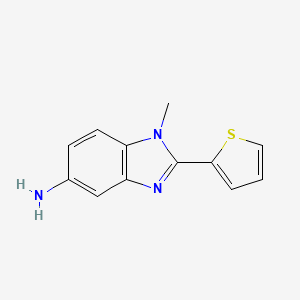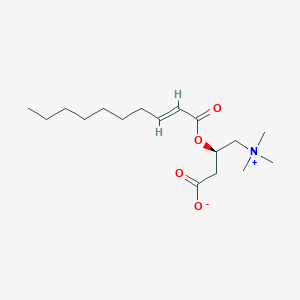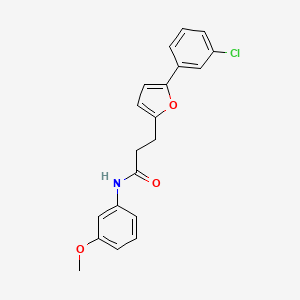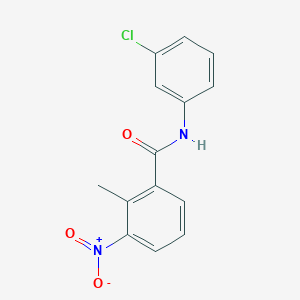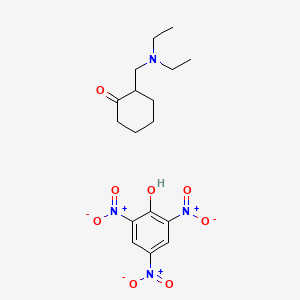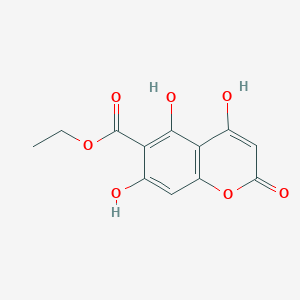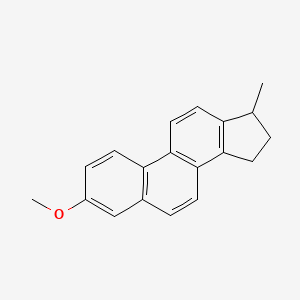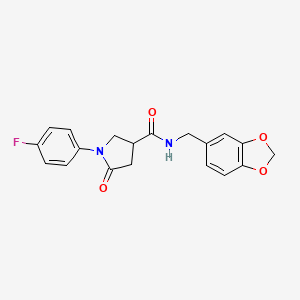
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its complex aromatic structure, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, using reagents such as halogens, nitrating agents, or sulfonating agents.
Coupling Reactions: The final step often involves coupling the substituted aromatic rings through a nucleophilic substitution reaction, using a suitable base and solvent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.
Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
- N-(2-ethylphenyl)-2-(2-methoxyphenoxy)acetamide
- N-(6-methylphenyl)-2-(4-methylphenoxy)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity, physical properties, and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
853331-90-5 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-14(3)19(15)20-18(21)12-23-16-10-9-13(2)11-17(16)22-4/h6-11H,5,12H2,1-4H3,(H,20,21) |
InChIキー |
XMEINLNPYORZLW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



